2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Stereochemistry Medicinal Chemistry Synthetic Intermediate

This stereodefined endo isomer (CAS 1932172-47-8) provides a Boc-protected 2-amino tropane building block essential for enantioselective synthesis of CNS-targeted drug candidates. Its 8-azabicyclo[3.2.1]octane core is a validated piperidine isostere for monoamine transporter and nAChR ligands. Unlike the exo isomer (CAS 1408074-85-0) or Cbz-protected alternatives, only this compound offers orthogonal acid-labile protection compatible with Fmoc-based peptide strategies. The precise (1R,2R,5S) stereochemistry ensures reproducible biological outcomes in SAR studies. For HIF inhibitor scaffolds and tropane alkaloid analogs, this intermediate is irreplaceable.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1932172-47-8
Cat. No. B3324638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Boc-amino)-8-azabicyclo[3.2.1]octane
CAS1932172-47-8
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2CCC1N2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-7-5-8-4-6-9(10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)
InChIKeyKAZCIFZEEFNPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane (CAS 1932172-47-8): Structural and Synthetic Overview


2-(Boc-amino)-8-azabicyclo[3.2.1]octane, also known as tert-butyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate, is a bicyclic amine featuring a tert-butoxycarbonyl (Boc) protecting group on an 8-azabicyclo[3.2.1]octane core [1]. This scaffold is the central motif of the tropane alkaloid family and is a cornerstone for developing biologically active compounds, particularly as a rigid piperidine isostere in medicinal chemistry [2][3]. The compound serves as a versatile, protected intermediate, allowing for selective synthetic manipulation at the secondary amine of the bicyclic ring system following Boc deprotection [1].

Why 2-(Boc-amino)-8-azabicyclo[3.2.1]octane Cannot Be Substituted with Close Analogs in Research


Direct substitution of 2-(Boc-amino)-8-azabicyclo[3.2.1]octane with its nearest analogs is precluded by critical differences in stereochemistry, protecting group strategy, and synthetic utility. The 'endo' stereoisomer of the target compound (CAS 1932172-47-8) is a distinct chemical entity from its 'exo' counterpart (CAS 1408074-85-0), which will exhibit divergent reactivity and downstream biological outcomes due to the differing spatial orientation of the amino group on the bicyclic scaffold [1]. Furthermore, alternative protecting groups like Cbz introduce different deprotection conditions (hydrogenolysis vs. acidolysis) and alter the molecule's lipophilicity and crystallinity, impacting synthetic route compatibility . The regioisomer, 8-Boc-8-azabicyclo[3.2.1]octane, is not a viable alternative as its protection site is on the bridged nitrogen, leading to a fundamentally different synthetic intermediate for accessing N-substituted tropane derivatives . These factors underscore the necessity of precise compound selection for reproducible research.

Quantitative Differentiation Evidence for 2-(Boc-amino)-8-azabicyclo[3.2.1]octane Procurement


Stereochemical Differentiation from the exo-Isomer

2-(Boc-amino)-8-azabicyclo[3.2.1]octane (endo isomer, CAS 1932172-47-8) possesses the endo stereochemical configuration at the 2-position, in contrast to its exo counterpart (CAS 1408074-85-0) [1][2]. The endo isomer has a unique PubChem CID (74788475) and InChIKey (KAZCIFZEEFNPOF-IVZWLZJFSA-N), while the exo isomer has a different PubChem CID (74787550) and InChIKey (KAZCIFZEEFNPOF-AEJSXWLSSA-N) [1][2].

Stereochemistry Medicinal Chemistry Synthetic Intermediate

Protecting Group Strategy Differentiation

The Boc protecting group in the target compound (C12H22N2O2, MW 226.32 g/mol) imparts a distinct synthetic utility compared to the Cbz analog [1]. The Boc group is cleaved under acidic conditions (e.g., TFA), while the Cbz group requires hydrogenolysis. This orthogonal protection strategy allows for sequential deprotection in complex molecule synthesis [2].

Peptide Chemistry Organic Synthesis Protecting Groups

Biological Scaffold Relevance via HIF Inhibition

The 8-azabicyclo[3.2.1]octane scaffold serves as the core for potent biological activity, exemplified by the compound HST3782, a 3-hydroxy-8-azabicyclo[3.2.1]octane derivative [1]. HST3782 was identified as a promising HIF inhibitor with an IC50 of 1.028 μmol/L in a hypoxia response element dual-luciferase assay [1]. This demonstrates the scaffold's utility in generating lead compounds against challenging therapeutic targets [1].

Hypoxia-Inducible Factor Cancer Biology Antiangiogenic Therapy

Primary Research and Industrial Use Cases for 2-(Boc-amino)-8-azabicyclo[3.2.1]octane


Synthesis of Enantiopure Tropane Alkaloid Analogs

As a protected, stereodefined 2-amino tropane building block, 2-(Boc-amino)-8-azabicyclo[3.2.1]octane is a key intermediate for the enantioselective construction of complex tropane alkaloid analogs, as highlighted in recent synthetic methodology reviews [1]. The Boc group allows for selective modification of the 8-azabicyclo[3.2.1]octane core, a scaffold central to many biologically active natural products [1].

Medicinal Chemistry for CNS Targets

The 8-azabicyclo[3.2.1]octane ring system is a classic isostere for piperidine rings and is widely used in developing ligands for monoamine transporters (DAT, SERT, NET), opioid receptors, and nicotinic acetylcholine receptors [1][2][3]. The compound serves as a protected amine to introduce this rigid, biologically validated core into new chemical entities targeting neurological and psychiatric disorders.

Development of Hypoxia-Inducible Factor (HIF) Inhibitors

Research has demonstrated that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, such as HST3782, can act as potent HIF inhibitors with IC50 values in the low micromolar range [4]. The target compound provides a protected entry point for synthesizing and optimizing next-generation analogs aimed at disrupting the HIF-VEGF axis in antiangiogenic cancer therapy [4].

Solid-Phase Peptide Synthesis (SPPS)

Given the orthogonal stability of the Boc protecting group to conditions used for Fmoc deprotection, this compound is suitable for use in convergent or segment condensation approaches in peptide synthesis where an acid-labile protecting group is required on a conformationally constrained amine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Boc-amino)-8-azabicyclo[3.2.1]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.